2-Amino-3-fluoropyridine-4-boronic acid hydrochloride
Overview
Description
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is recommended to be stored under low temperature, dry, and light-avoiding conditions . This suggests that the compound’s stability and bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and light . These factors can affect the compound’s stability, efficacy, and action .
Biochemical Analysis
Biochemical Properties
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in catalysis and molecular recognition processes. For example, the boronic acid group can bind to serine residues in enzymes, modulating their activity and influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with hydroxyl groups on serine and threonine residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and modulating the activity of transcription factors. These molecular interactions are critical for the compound’s role in regulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that participate in biochemical reactions. These metabolic pathways are essential for the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular proteins and membranes, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride typically involves the hydroboration of fluoropyridine derivatives. One common method includes the reaction of 2-amino-3-fluoropyridine with boronic acid under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or fluorine group is replaced by other substituents.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-pyridineboronic acid: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.
3-Fluoro-4-pyridineboronic acid pinacol ester: Another similar compound, which has a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is unique due to the presence of both amino and fluorine groups, which enhance its reactivity and make it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXCGHQEPZFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-63-7 | |
Record name | Boronic acid, B-(2-amino-3-fluoro-4-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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